![molecular formula C15H15N3O4 B14567142 4-{2-[4-(2-Amino-1-hydroxyethyl)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid CAS No. 61692-69-1](/img/structure/B14567142.png)
4-{2-[4-(2-Amino-1-hydroxyethyl)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid
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Overview
Description
4-{2-[4-(2-Amino-1-hydroxyethyl)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid is a complex organic compound with a unique structure that includes an amino group, a hydroxyethyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(2-Amino-1-hydroxyethyl)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the hydrazone linkage: This involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone.
Cyclization: The hydrazone undergoes cyclization to form the cyclohexa-2,4-dien-1-ylidene structure.
Functional group modifications: Introduction of the amino and hydroxyethyl groups through appropriate reactions, such as nucleophilic substitution or addition reactions.
Benzoic acid incorporation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(2-Amino-1-hydroxyethyl)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2), nucleophiles (NH3, OH-), and electrophiles (R-X) are used under appropriate conditions (temperature, solvent).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{2-[4-(2-Amino-1-hydroxyethyl)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-{2-[4-(2-Amino-1-hydroxyethyl)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interacting with DNA or RNA: Influencing gene expression and protein synthesis.
Modulating signaling pathways: Affecting cellular communication and response to external stimuli.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Hydroxyethyl)(methyl)amino]benzoic acid: Similar structure but with a methyl group instead of an amino group.
4-Aminobenzoic acid: Lacks the hydroxyethyl and cyclohexa-2,4-dien-1-ylidene groups.
Benzoic acid derivatives: Various derivatives with different functional groups attached to the benzoic acid moiety.
Uniqueness
4-{2-[4-(2-Amino-1-hydroxyethyl)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
61692-69-1 |
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Molecular Formula |
C15H15N3O4 |
Molecular Weight |
301.30 g/mol |
IUPAC Name |
4-[[4-(2-amino-1-hydroxyethyl)-2-hydroxyphenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C15H15N3O4/c16-8-14(20)10-3-6-12(13(19)7-10)18-17-11-4-1-9(2-5-11)15(21)22/h1-7,14,19-20H,8,16H2,(H,21,22) |
InChI Key |
FHCJKCBMBQBNMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=C(C=C(C=C2)C(CN)O)O |
Origin of Product |
United States |
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